3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE
Overview
Description
3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is typically used in the form of a solution in tetrahydrofuran (THF) and has the molecular formula (CH3)2NC6H4MgBr .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is prepared by reacting 3-n,n-Dimethylaniline with magnesium in the presence of an alkyl or aryl halide, typically bromide. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The reaction is usually performed in THF or diethyl ether as the solvent .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the Grignard reaction. The product is then purified and stored under inert conditions to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl or aryl halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, alkyl halides, and aryl halides. The reactions are typically carried out under anhydrous conditions in solvents like THF or diethyl ether. The reactions often require the presence of a catalyst, such as palladium or nickel, especially in coupling reactions .
Major Products Formed
The major products formed from reactions involving this compound include secondary and tertiary alcohols (from reactions with aldehydes and ketones), and various substituted aromatic compounds (from substitution and coupling reactions) .
Scientific Research Applications
3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is extensively used in scientific research due to its versatility:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a reagent in catalytic processes to form carbon-carbon bonds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison
Compared to other Grignard reagents, 3-(N,N-DIMETHYL)ANILINEMAGNESIUM BROMIDE is unique due to the presence of the dimethylamino group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of nitrogen-containing compounds .
Properties
IUPAC Name |
magnesium;N,N-dimethylaniline;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYYBDMDQNZQI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrMgN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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